REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[N:11]1[C:15]([CH3:16])=[CH:14][CH:13]=[C:12]1[CH3:17].[C:18](OC(=O)C)(=[O:20])[CH3:19].I>>[C:18]([C:13]1[CH:14]=[C:15]([CH3:16])[N:11]([C:4]2[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[CH:8][C:3]=2[O:2][CH3:1])[C:12]=1[CH3:17])(=[O:20])[CH3:19]
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Name
|
|
Quantity
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2.31 g
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Type
|
reactant
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Smiles
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COC1=C(C=CC(=C1)OC)N1C(=CC=C1C)C
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Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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0.13 mL
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Type
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reactant
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Smiles
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I
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C1=C(N(C(=C1)C)C1=C(C=C(C=C1)OC)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |